

An In-depth Technical Guide to N-Vanillyloctanamide (CAS: 58493-47-3)

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Compound of Interest		
Compound Name:	N-Vanillyloctanamide	
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Introduction

N-Vanillyloctanamide, a synthetic capsaicinoid, is an organic compound recognized for its role as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). Structurally similar to capsaicin, the active component in chili peppers, **N-Vanillyloctanamide** offers a valuable tool for research into nociception, neurogenic inflammation, and other physiological processes mediated by TRPV1 activation. Its consistent purity and synthetic origin make it a reliable standard for experimental reproducibility. This guide provides a comprehensive overview of its physicochemical properties, mechanism of action, relevant experimental protocols, and potential applications in drug discovery and development.

Physicochemical Properties

N-Vanillyloctanamide is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented below.



Property	Value	Reference
CAS Number	58493-47-3	[1][2][3][4]
Molecular Formula	C16H25NO3	[1][2]
Molecular Weight	279.37 g/mol	[1][2]
IUPAC Name	N-[(4-Hydroxy-3- methoxyphenyl)methyl]octana mide	[2]
Synonyms	Caprylic acid vanillylamide, N- Octanoyl vanillylamide	[1]
Melting Point	56-58 °C	[5]
Solubility	Insoluble in water; Soluble in chloroform and other organic solvents.	[5]
Purity	Typically ≥98%	

Mechanism of Action: TRPV1 Agonism

The primary pharmacological activity of **N-Vanillyloctanamide** is its function as a selective agonist of the TRPV1 receptor.[1] The TRPV1 receptor, a non-selective cation channel, is predominantly expressed on the peripheral terminals of nociceptive sensory neurons.[6]

Signaling Pathway

Activation of the TRPV1 receptor by **N-Vanillyloctanamide** initiates a cascade of intracellular events:

- Binding: N-Vanillyloctanamide binds to a specific site on the intracellular side of the TRPV1 channel.
- Channel Gating: This binding induces a conformational change in the receptor, leading to the opening of the ion channel.

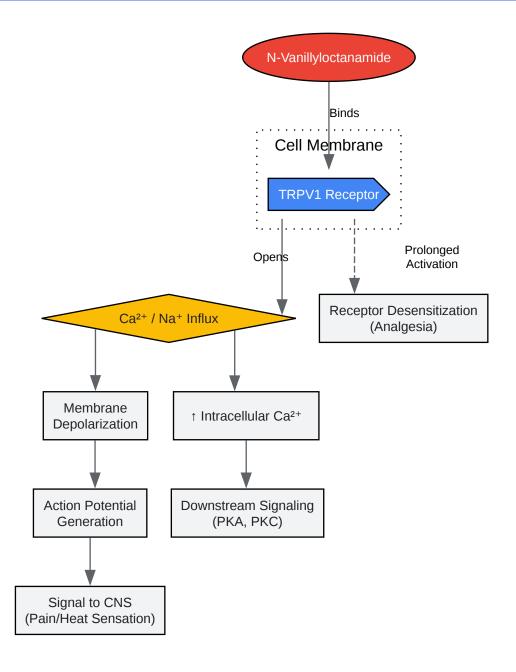
Foundational & Exploratory





- Cation Influx: The open channel allows for the influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺), into the neuron.[6]
- Depolarization: The influx of positive ions leads to the depolarization of the neuronal membrane.
- Action Potential: If the depolarization reaches the threshold, it triggers an action potential.
- Signal Transduction: The action potential propagates along the neuron to the central nervous system, where it is perceived as a sensation of heat and pain.
- Downstream Signaling: The increase in intracellular Ca²⁺ can also activate various downstream signaling pathways involving protein kinase A (PKA) and protein kinase C (PKC).
- Desensitization: Prolonged activation of TRPV1 by agonists like N-Vanillyloctanamide leads to a state of desensitization, where the receptor becomes less responsive to further stimuli.
 This is the basis for the analgesic effects of capsaicinoids.





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TRPV1 Signaling Pathway for N-Vanillyloctanamide.

Biological Activity Data

While specific EC₅₀ and K_i values for **N-Vanillyloctanamide** are not readily available in the public domain, its potency is reported to be comparable to that of capsaicin. For reference, capsaicin's affinity (K_i) for the TRPV1 receptor is in the micromolar range.[7]



Parameter	Value	Notes
EC50	Data not available	The effective concentration to elicit a 50% maximal response.
Ki	Data not available	The inhibition constant, indicating binding affinity.

Pharmacokinetics (ADME Profile)

Detailed experimental ADME (Absorption, Distribution, Metabolism, Excretion) data for **N-Vanillyloctanamide** is limited. However, based on its structural similarity to other N-acyl vanillylamides and general principles of pharmacology, a predicted profile can be outlined.

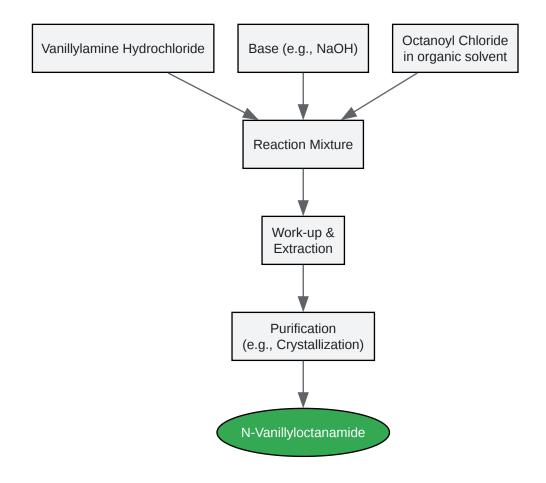
ADME Parameter	Predicted Characteristics
Absorption	Expected to be well-absorbed orally and topically due to its lipophilic nature.
Distribution	Likely to distribute into tissues, with potential to cross the blood-brain barrier.
Metabolism	Predicted to undergo metabolism in the liver, primarily through cytochrome P450 enzymes.
Excretion	Metabolites are likely excreted through renal and fecal routes.

Experimental Protocols Synthesis of N-Vanillyloctanamide

A general and efficient method for the synthesis of N-acyl vanillylamides involves the reaction of vanillylamine with an acyl chloride.[5][8]

Workflow for Synthesis:





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General Synthesis Workflow for N-Vanillyloctanamide.

Materials:

- Vanillylamine hydrochloride
- Octanoyl chloride
- Sodium hydroxide (NaOH) or another suitable base
- Dichloromethane (DCM) or another suitable organic solvent
- Hydrochloric acid (HCl) for acidification
- Standard laboratory glassware and equipment

Procedure:



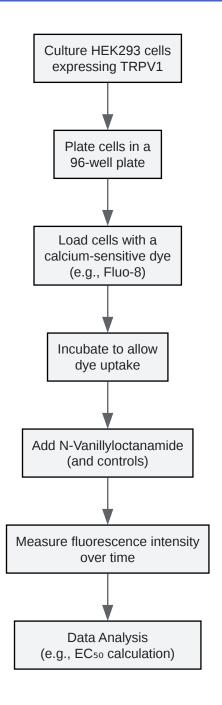
- Vanillylamine Free Base Preparation: Dissolve vanillylamine hydrochloride in water. Add a stoichiometric equivalent of a base, such as NaOH, to neutralize the hydrochloride and generate the free vanillylamine base.
- Reaction Setup: In a separate flask, dissolve octanoyl chloride in an appropriate organic solvent like DCM.
- Acylation: Slowly add the octanoyl chloride solution to the aqueous solution of vanillylamine free base with vigorous stirring. The reaction is typically carried out at room temperature.
- Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-Vanillyloctanamide.

TRPV1 Activation Assay using Calcium Imaging

The activation of TRPV1 channels can be effectively measured by monitoring the influx of calcium into cells expressing the receptor. This is commonly achieved using fluorescent calcium indicators.[6][9][10]

Workflow for Calcium Imaging Assay:





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Workflow for TRPV1 Activation Assay.

Materials:

- HEK293 cells stably or transiently expressing human TRPV1
- Cell culture medium and supplements



- Black-walled, clear-bottom 96-well plates
- Fluo-8 AM or Fura-2 AM calcium-sensitive dye
- N-Vanillyloctanamide stock solution in DMSO
- Capsaicin (positive control)
- TRPV1 antagonist (e.g., capsazepine, negative control)
- Fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging

Procedure:

- Cell Seeding: Seed the TRPV1-expressing HEK293 cells into the wells of a 96-well plate at an appropriate density and allow them to adhere overnight.
- Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-8 AM). Remove the cell culture medium and add the dye-loading buffer to each well.
- Incubation: Incubate the plate at 37°C for a specified time (typically 30-60 minutes) to allow for de-esterification of the dye within the cells.
- Compound Preparation: Prepare serial dilutions of N-Vanillyloctanamide and control compounds in an appropriate assay buffer.
- Fluorescence Measurement: Place the 96-well plate in a fluorescence microplate reader. Set the instrument to record fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.
- Agonist Addition: Program the instrument to add the compound solutions to the wells while continuously recording the fluorescence signal.
- Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.



Safety and Handling

N-Vanillyloctanamide is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

N-Vanillyloctanamide serves as a valuable research tool for investigating the role of TRPV1 in various physiological and pathological conditions. Its synthetic nature ensures high purity and batch-to-batch consistency, which is crucial for reliable experimental outcomes. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate its effective use in the laboratory. Further research to fully elucidate its pharmacokinetic profile and to determine its precise potency at the TRPV1 receptor will enhance its utility in the development of novel therapeutics targeting this important ion channel.

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